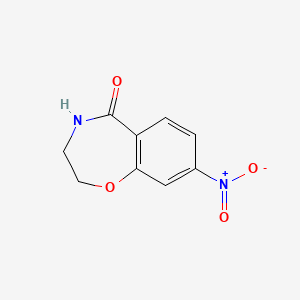
8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one typically involves the reaction of an appropriate benzoxazepine precursor with a nitrating agent under controlled conditions . One common method involves the nitration of 3,4-dihydro-2H-1,4-benzoxazepin-5-one using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to ensure proper mixing and control of the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazepin-5-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one: Formed by the reduction of the nitro group, exhibiting different biological activities.
Uniqueness
8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C9H8N2O4/c12-9-7-2-1-6(11(13)14)5-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) |
InChI Key |
UXBRMBQHYAHMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















